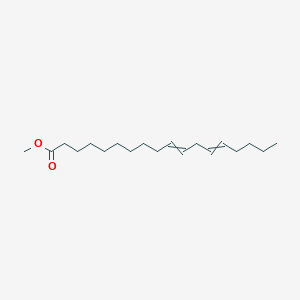
10,13-Octadecadienoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13-Octadecadienoic acid methyl ester is a compound characterized by its chemical formula C19H34O2 and molecular weight of 294.47 g/mol . It is a type of unsaturated fatty acid methyl ester, typically appearing as a colorless liquid with a distinct odor at room temperature . This compound is notable for its two double bonds located at the 10th and 13th carbon positions in the carbon chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 10,13-Octadecadienoic acid methyl ester is generally synthesized through the esterification of octadecadienoic acid with methanol . This reaction is typically catalyzed by an acid such as sulfuric acid or a base like sodium methoxide .
Industrial Production Methods: On an industrial scale, the production of this compound involves the transesterification of vegetable oils or animal fats containing octadecadienoic acid . This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 10,13-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Substitution: Halogens, nucleophiles under various temperature and solvent conditions.
Major Products Formed:
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
10,13-Octadecadienoic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mecanismo De Acción
The mechanism of action of 10,13-Octadecadienoic acid methyl ester involves its interaction with cellular membranes and enzymes . It can modulate membrane fluidity and permeability, affecting various cellular processes . Additionally, it may inhibit or activate specific enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
9,12-Octadecadienoic acid methyl ester (Linoleic acid methyl ester): Similar in structure but with double bonds at the 9th and 12th positions.
10,12-Octadecadienoic acid methyl ester: Similar but with double bonds at the 10th and 12th positions.
Uniqueness: 10,13-Octadecadienoic acid methyl ester is unique due to its specific double bond positions, which confer distinct chemical and biological properties . This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C19H34O2 |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
methyl octadeca-10,13-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,9-10H,3-5,8,11-18H2,1-2H3 |
Clave InChI |
TYEPJNKESLRTEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCC=CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



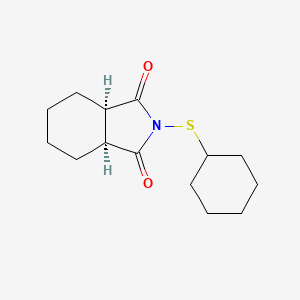
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
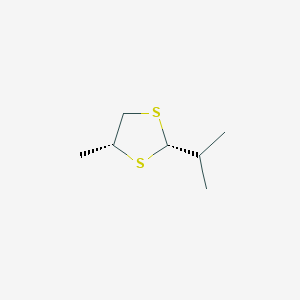
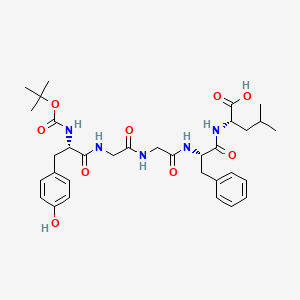
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
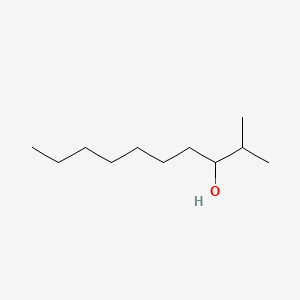
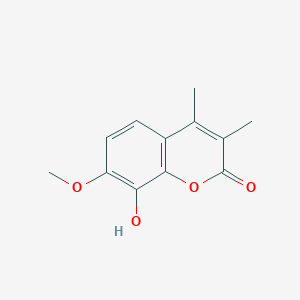
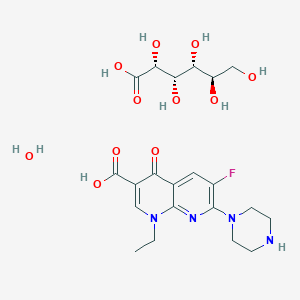

![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
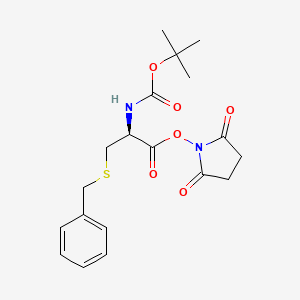
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
